molecular formula C14H23N5O B7644126 N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B7644126
M. Wt: 277.37 g/mol
InChI Key: BQCYQYJJVLUIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been shown to exhibit inhibitory activity against various enzymes, such as proteases and kinases, which are involved in various disease pathways. The compound may also interact with other cellular targets, such as ion channels and transporters, to exert its effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in various disease pathways. Additionally, the compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to exhibit antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis using various methods. Additionally, the compound has been shown to exhibit inhibitory activity against various enzymes, making it a useful tool for studying the structure-activity relationship of various drug targets. However, the compound has several limitations, such as its low solubility in aqueous solutions, which can limit its use in biological assays. Additionally, the compound may exhibit off-target effects, which can complicate data interpretation.

Future Directions

N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several potential future directions. One of the future directions is the optimization of its synthesis to obtain higher yields and purity. Additionally, the compound can be modified to improve its solubility and bioavailability, making it more suitable for biological assays. The compound can also be used as a building block for the synthesis of novel bioactive molecules with improved efficacy and selectivity. Furthermore, the compound can be used as a tool for studying the mechanisms of various disease pathways, leading to the development of new therapeutic strategies.
Conclusion
This compound is a chemical compound that has potential applications in drug discovery and development. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The compound has several potential future directions, including the optimization of its synthesis, modification to improve its solubility and bioavailability, and use as a tool for studying the mechanisms of various disease pathways.

Synthesis Methods

N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the click reaction, which involves the reaction between an alkyne and an azide to form a triazole ring. The reaction is catalyzed by copper (I) ions and can be carried out under mild conditions. Another method involves the reaction between an amine and an isocyanate to form a urea intermediate, which is then cyclized to form the triazole ring. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain a pure product.

Scientific Research Applications

N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has potential applications in drug discovery and development. The compound has been shown to exhibit inhibitory activity against various enzymes, such as proteases and kinases, which are involved in various disease pathways. Additionally, the compound has been used as a building block for the synthesis of various bioactive molecules, such as anticancer agents and antiviral agents. The compound has also been used as a tool for studying the structure-activity relationship of various drug targets.

properties

IUPAC Name

N-(cyclopropylmethyl)-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c20-14(16-9-11-4-5-11)13-10-19(18-17-13)8-6-12-3-1-2-7-15-12/h10-12,15H,1-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYQYJJVLUIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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